(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCADJZGBKCYNV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124591 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191092-07-6 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191092-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from (R)-3-Hydroxymethylpiperidine
The most widely reported route involves two sequential steps: Boc protection of the piperidine amine followed by tosylation of the hydroxymethyl group.
Boc Protection of (R)-3-Hydroxymethylpiperidine
Reagents :
-
Boc anhydride (Boc₂O)
-
Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
Procedure :
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Dissolve (R)-3-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM under nitrogen.
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Add TEA (1.2 eq) and Boc₂O (1.1 eq) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:4).
Tosylation of Boc-Protected Intermediate
Reagents :
-
p-Toluenesulfonyl chloride (TsCl)
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4-Dimethylaminopyridine (DMAP, catalyst)
-
Solvent: DCM
Procedure :
-
Dissolve (R)-tert-butyl 3-hydroxymethylpiperidine-1-carboxylate (1.0 eq) in DCM at 0°C.
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Add TEA (2.5 eq), DMAP (0.1 eq), and TsCl (1.2 eq).
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Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.
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Wash with HCl (1M), dry over Na₂SO₄, and concentrate.
Data Table: Stepwise Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA | DCM, 0°C → rt, 12 h | 85% |
| Tosylation | TsCl, DMAP | DCM, 0°C → rt, 6 h | 78% |
One-Pot Methodologies
Recent advances enable Boc protection and tosylation in a single reactor, minimizing intermediate isolation:
Reagents :
-
Boc₂O, TsCl, TEA, DMAP
-
Solvent: Tetrahydrofuran (THF)
Procedure :
-
Suspend (R)-3-hydroxymethylpiperidine in THF.
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Sequentially add TEA (3.0 eq), Boc₂O (1.1 eq), and TsCl (1.2 eq) with DMAP (0.1 eq).
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Stir at 40°C for 18 hours.
-
Extract with ethyl acetate, wash with brine, and purify via flash chromatography.
Reaction Conditions Optimization
Temperature and Solvent Effects
Catalytic Enhancements
-
DMAP Utilization : Adding 0.1 eq DMAP accelerates tosylation by activating TsCl, reducing reaction time from 12 h to 6 h.
Industrial-Scale Production
Continuous Flow Synthesis
Advantages : Higher throughput, reduced solvent use.
Parameters :
-
Tubular reactor (0.5 mm diameter)
-
Residence time: 30 minutes
-
Temperature: 25°C
Purification Strategies
-
Aqueous Extraction : Removes unreacted TsCl and TEA salts.
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Crystallization : Recrystallization from ethanol/water (3:1) achieves >99.5% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
-
HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min (R-enantiomer).
Comparative Analysis of Methodologies
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Yield | 78% | 70% |
| Purity | >99% ee | 98% ee |
| Scalability | Pilot scale (10 kg) | Lab scale (100 g) |
| Cost | High (multiple steps) | Moderate |
Challenges and Limitations
Enantiomeric Purity Maintenance
Tosyl Group Hydrolysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tosyloxymethyl group undergoes facile nucleophilic displacement under basic or nucleophilic conditions, enabling diverse derivatization pathways.
Key Findings :
- The reaction proceeds via a bimolecular mechanism (SN2), with inversion of configuration at the tosyloxymethyl carbon .
- Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., NaH, K₂CO₃) optimize substitution efficiency .
Reduction Reactions
The ester and tosyl groups are amenable to selective reduction under controlled conditions.
Notes :
- *LiAlH₄ reduces the tert-butyl ester to a primary alcohol, necessitating Boc deprotection under acidic conditions (e.g., HCl/dioxane) .
- Zn-mediated reduction selectively removes the tosyl group while preserving the Boc-protected piperidine .
Oxidation Reactions
The hydroxymethyl intermediate (post-tosyl removal) can be oxidized to a carboxylic acid or ketone.
Mechanistic Insight :
- Strong oxidizing agents (e.g., KMnO₄) fully oxidize the hydroxymethyl group to a carboxylic acid .
- Mild agents like PCC selectively generate ketones without over-oxidation .
Hydrolysis and Deprotection
The Boc group is cleaved under acidic conditions, while the tosyl group resists hydrolysis at neutral pH.
Applications :
- Deprotection generates a free amine for further functionalization (e.g., peptide coupling) .
- Hydrolysis of the ester yields carboxylic acids for salt formation or bioconjugation .
Ring Functionalization
The piperidine ring participates in stereoselective reactions, including alkylation and cycloadditions.
Stereochemical Considerations :
- The (R)-configuration at C3 directs regioselectivity in ring reactions (e.g., axial attack in Michael additions) .
Cross-Coupling Reactions
The tosyloxymethyl group can be converted into reactive intermediates for transition-metal-catalyzed reactions.
| Reaction | Reagents/Conditions | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | (R)-tert-Butyl 3-((phenyl)methyl)piperidine-1-carboxylate | 60% |
Limitations :
Scientific Research Applications
Medicinal Chemistry Applications
Intermediate for Drug Synthesis
(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to be modified into biologically active compounds, making it valuable in the development of new medications. The tosyl group enhances reactivity, facilitating nucleophilic substitution reactions essential for constructing more complex molecules.
Case Study: Synthesis of Heterocyclic Compounds
Research indicates that this compound can be utilized in the synthesis of new heterocyclic amino acid derivatives. The synthesis typically involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition, yielding novel compounds with potential therapeutic effects.
Synthesis Methodologies
The synthesis of this compound is characterized by several methodologies that enhance its utility:
- Nucleophilic Substitution Reactions : The presence of the tosyl group allows for effective nucleophilic substitution, which is pivotal in organic synthesis.
- Multi-Step Synthesis : The compound is often synthesized through multi-step processes that introduce various functional groups, enhancing both reactivity and biological activity.
Preliminary studies suggest that derivatives of this compound may interact with metabolic enzymes, indicating potential relevance in pharmacokinetics. These interactions highlight the compound's importance not only as a synthetic intermediate but also as a candidate for further biological evaluation.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the tosyloxymethyl group allows for selective binding to active sites, while the tert-butyl group provides steric hindrance, enhancing specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on ring structure , substituents , and reactivity :
Piperidine Derivatives with Varied Substituents
Pyrrolidine vs. Piperidine Core Structures
Ring Size :
- Substituent Reactivity: Tosyloxymethyl (): The tosyl group (-OTs) enhances electrophilicity, making the compound prone to nucleophilic displacement (e.g., SN2 reactions) . Mercapto (): The -SH group participates in disulfide bond formation or metal coordination, useful in bioconjugation . Aminoethyl (): The primary amine enables peptide coupling or crosslinking reactions . Hydroxyl (): The -OH group is amenable to oxidation or esterification .
Notes and Limitations
Naming Discrepancy: The query specifies a piperidine derivative, but the evidence only includes a pyrrolidine analog.
Data Gaps: No evidence directly addresses the target compound’s synthetic routes or biological activity. Further experimental validation is recommended.
Substituent Diversity : Functional groups dictate reactivity; for example, tosyl esters () are more reactive than hydroxyl groups () in substitution reactions.
Biological Activity
(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a tosyl group and a tert-butyl ester. The synthesis typically involves the reaction of piperidine derivatives with tosyl chloride in the presence of a base, followed by esterification processes.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine + Tosyl Chloride | Pyridine, 0°C to room temperature | 45.1% |
| 2 | Resulting Tosylate + tert-Butanol | DMF, heating at 153°C | Variable |
The synthesis process has been optimized in various studies to enhance yield and purity, which is crucial for biological testing.
Pharmacological Properties
The biological activity of this compound has been evaluated in several contexts:
1. Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
2. Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.
3. Neuroprotective Effects : Research indicates that derivatives of piperidine compounds may exhibit neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.
Case Study 1: Antimicrobial Testing
A study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating moderate activity.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, human macrophages were treated with varying concentrations of the compound. The results showed a dose-dependent reduction in IL-1β release, with a maximum inhibition of 35% at 50 µM concentration.
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can significantly impact pharmacological profiles.
Key Findings
- IL-1β Inhibition : Compounds structurally related to this compound demonstrated varying degrees of IL-1β inhibition, suggesting that small structural changes can enhance anti-inflammatory properties.
- Neuroprotection : Compounds with similar scaffolds have been shown to protect neuronal cells from apoptosis induced by oxidative stress.
Q & A
Q. How should researchers handle discrepancies in reported solubility data?
- Methodological Answer :
- Solubility Screening : Use a Hansen Solubility Parameter (HSP) approach with solvents like THF (δ ~9.1), ethyl acetate (δ ~8.5), or DCM (δ ~9.9).
- Dynamic Light Scattering (DLS) detects aggregation in polar solvents (e.g., water, methanol) that may skew solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
